Treprostinil Diolamine

Catalog No.
S641052
CAS No.
830354-48-8
M.F
C27H45NO7
M. Wt
495.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Treprostinil Diolamine

CAS Number

830354-48-8

Product Name

Treprostinil Diolamine

IUPAC Name

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid;2-(2-hydroxyethylamino)ethanol

Molecular Formula

C27H45NO7

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2/t16-,17-,18+,19-,21+;/m0./s1

InChI Key

RHWRWEUCEXUUAV-ZSESPEEFSA-N

SMILES

Array

Synonyms

((1R,2R,3AS,9AS)-2-hydroxy-1-((3S)-3-hydroxyoctyl)-2,3,3A,4,9,9A-hexahydro-1H-cylopent(b)naphthalen-5-yl)oxy)acetate, Orenitram, Remodulin, trepostinil sodium, treprostinil, treprostinil diethanolamine, treprostinil diolamin, treprostinil diolamine, treprostinil sodium, UT-15, UT-15C

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO

The exact mass of the compound Treprostinil diolamine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treprostinil diolamine (CAS 830354-48-8) is the diethanolamine salt of the chemically stable prostacyclin analogue treprostinil, specifically engineered as an active pharmaceutical ingredient (API) for oral solid dosage forms[1]. Unlike its free acid or sodium salt counterparts, the diolamine salt was developed to provide the precise aqueous solubility and solid-state stability required for osmotic extended-release (ER) technologies [2]. By dissociating rapidly into the freely ionized form of treprostinil upon hydration, it enables predictable zero-order release kinetics in the gastrointestinal tract. For pharmaceutical procurement and formulation scientists, this specific salt form represents the critical material for developing non-parenteral prostacyclin therapies, eliminating the need for complex infusion pumps while maintaining systemic vasodilation and antiplatelet activity [3].

While treprostinil sodium is the industry standard for intravenous, subcutaneous, and inhaled formulations, it is not a direct substitute for treprostinil diolamine in oral solid-state manufacturing [1]. The diolamine salt was specifically selected for its targeted dissolution profile and compatibility with water-soluble osmotic excipients, which are necessary to generate the internal hydrostatic pressure required for zero-order drug release in osmotic tablets [2]. Attempting to substitute the diolamine salt with treprostinil sodium or the highly unstable epoprostenol in a solid matrix compromises the controlled-release mechanics, leading to erratic pharmacokinetics, rapid peak-to-trough fluctuations, and formulation instability [3]. Consequently, for oral extended-release development, procuring the exact diolamine salt is a strict technical requirement, not an optional preference [1].

Solid-State Osmotic Formulation Compatibility

While treprostinil sodium is utilized in aqueous solutions for parenteral or inhaled delivery, it is not the standard for solid osmotic extended-release formulations. Treprostinil diolamine was specifically selected over the sodium salt for oral tablets because its specific dissolution profile in the presence of water-soluble osmotic excipients generates the exact hydrostatic pressure required to force the drug through a semi-permeable membrane at a controlled rate [1]. Attempting to substitute the diolamine salt with the sodium salt in a solid osmotic matrix alters the dissolution kinetics and compromises the zero-order release profile[2].

Evidence DimensionSuitability for osmotic extended-release solid matrices
Target Compound DataGenerates predictable hydrostatic pressure for zero-order release
Comparator Or BaselineTreprostinil sodium (Optimized for sterile aqueous solutions; lacks validated osmotic ER profile)
Quantified DifferenceEnables solid-state 12-hour controlled release vs immediate aqueous availability
ConditionsSolid-state osmotic tablet formulation and dissolution testing

Procurement must specify the diolamine salt to successfully manufacture osmotic extended-release tablets, as the sodium salt is strictly suited for liquid formulations.

Absolute Oral Bioavailability in Extended-Release Matrices

The primary differentiator of treprostinil diolamine is its ability to achieve clinically relevant systemic exposure via the enteral route when formulated in an extended-release matrix. Clinical pharmacokinetic studies demonstrate that oral treprostinil diolamine achieves an absolute bioavailability of approximately 17%, whereas legacy prostacyclins like epoprostenol possess negligible oral bioavailability and are destroyed in the gastrointestinal tract [1]. This measurable bioavailability allows 1 mg BID of the oral diolamine salt to provide systemic exposure equivalent to 8-12 ng/kg/min of parenteral treprostinil sodium[2].

Evidence DimensionAbsolute oral bioavailability
Target Compound Data~17% absolute bioavailability
Comparator Or BaselineEpoprostenol (~0% / negligible oral bioavailability)
Quantified DifferenceEnables systemic oral delivery vs. strict intravenous requirement
ConditionsIn vivo pharmacokinetic assessment (human subjects, extended-release oral vs IV)

Procurement of the diolamine salt is essential for R&D programs aiming to transition therapies from invasive continuous infusions to patient-compliant oral solid dosage forms.

Sustained Plasma Concentration and Half-Life Extension

Treprostinil diolamine, when utilized in an osmotic extended-release tablet, fundamentally alters the pharmacokinetic profile of the prostacyclin class. It demonstrates a terminal half-life of approximately 4.5 hours and maintains a broad, sustained blood concentration for 8 to 10 hours post-dose [1]. In stark contrast, epoprostenol sodium has a half-life of roughly 6 minutes, and parenteral treprostinil sodium requires continuous 24-hour infusion to maintain steady-state levels [2]. The diolamine salt's compatibility with osmotic release technologies is what enables this sustained in vivo profile [1].

Evidence DimensionSustained plasma concentration duration (single dose)
Target Compound Data8 to 10 hours sustained concentration
Comparator Or BaselineEpoprostenol sodium (~6 minutes half-life, rapid clearance)
Quantified Difference>80-fold extension in effective systemic duration per discrete dose
ConditionsSingle oral dose (diolamine ER) vs single IV bolus/infusion (epoprostenol)

This sustained release capability dictates the material's selection for twice-daily or thrice-daily oral formulations, eliminating the dependency on continuous mechanical infusion pumps.

Manufacturing of Osmotic Extended-Release Tablets

Because of its specific aqueous solubility and dissolution kinetics, treprostinil diolamine is the established API for developing osmotic pump-based oral solid dosage forms. Formulators rely on this salt to generate the precise hydrostatic pressure required to force the drug through a laser-drilled semi-permeable membrane at a controlled, zero-order rate [1].

Development of Non-Invasive Prostacyclin Analogues

Research programs focused on transitioning cardiovascular or pulmonary therapies from continuous intravenous infusions to oral regimens utilize treprostinil diolamine. Its 17% absolute bioavailability and 8-10 hour sustained plasma profile make it the benchmark material for oral prostanoid efficacy studies, eliminating the need for surgical catheterization in animal models[2].

Solid-State API Excipient Compatibility Studies

Due to its robust thermal stability compared to legacy prostanoids like epoprostenol, treprostinil diolamine is utilized for evaluating new solid-state excipients, binders, and controlled-release polymers in prostacyclin formulation research, allowing scientists to isolate formulation variables without the confounding factor of rapid API degradation .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

495.31960277 Da

Monoisotopic Mass

495.31960277 Da

Heavy Atom Count

35

UNII

H1FKG90039

Drug Indication

Treatment of pulmonary hypertension

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Cardiovascular Agents; Prostaglandins; Vasodilator Agents

Other CAS

830354-48-8

Wikipedia

Treprostinil diolamine

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024

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